Trichodermatide A

Description

Contextualization within Fungal Natural Product Chemistry

Fungi are a prolific source of natural products, playing an indispensable role in drug discovery. frontiersin.orgfrontiersin.org They synthesize a vast array of specialized metabolites with significant medicinal potential and diverse chemical structures. frontiersin.orgfrontiersin.org The discovery of penicillin from the fungus Penicillium marked a pivotal moment in pharmaceutical research. frontiersin.org Since then, the study of fungal secondary metabolites has become a major focus, leading to the discovery of numerous compounds with potential as drug leads. frontiersin.org

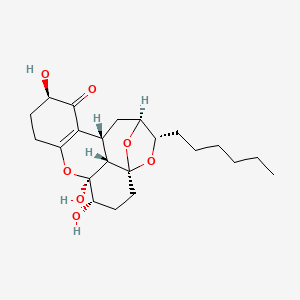

Among the myriad of fungal metabolites, polyketides are a major class of natural products characterized by their diverse and complex structures. Trichodermatide A is a polyketide that was first isolated in 2008 from the marine-derived fungus Trichoderma reesei. thieme-connect.comnih.govrsc.org It possesses an unusual and unprecedented ketal-containing pentacyclic skeleton, making it a subject of significant interest in the field of natural product chemistry. thieme-connect.comnih.govacdlabs.com The unique 6/6/6/6/5 ring system of this compound distinguishes it from other known polyketides and presents a fascinating challenge for total synthesis and biosynthetic studies. acdlabs.com

Significance of Trichoderma Secondary Metabolites in Biosynthetic and Bioactive Research

The genus Trichoderma is well-known for its production of a wide range of secondary metabolites with diverse biological activities. nih.govfrontiersin.orgmdpi.com These fungi are found in various ecological niches, including soil and marine environments, and have been extensively studied for their potential in agriculture and medicine. frontiersin.orgfrontiersin.org Trichoderma species are known to produce hundreds of secondary metabolites, including polyketides, peptaibols, terpenes, and pyrones. nih.govmdpi.com

These compounds exhibit a broad spectrum of bioactivities, including antifungal, antibacterial, and cytotoxic effects. nih.govmdpi.commdpi.com For instance, gliotoxin, isolated from Trichoderma lignorum and Trichoderma viride, exhibits antifungal properties. nih.gov Similarly, trichodermin, another metabolite, has shown significant inhibitory activity against various plant pathogenic fungi. nih.gov The ability of Trichoderma to produce such a diverse arsenal (B13267) of bioactive compounds makes it a valuable resource for the discovery of new therapeutic agents and agrochemicals. frontiersin.orgfrontiersin.org The study of Trichoderma metabolites, like this compound, not only expands our knowledge of chemical diversity but also provides insights into the intricate biosynthetic pathways that fungi employ to create these complex molecules. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C22H32O7 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(1R,3S,4S,6R,9S,10S,15R,18S)-4-hexyl-9,10,15-trihydroxy-5,11,19-trioxapentacyclo[8.7.1.13,6.06,18.012,17]nonadec-12(17)-en-16-one |

InChI |

InChI=1S/C22H32O7/c1-2-3-4-5-6-14-16-11-12-18-15(8-7-13(23)19(18)25)29-22(26)17(24)9-10-21(27-14,28-16)20(12)22/h12-14,16-17,20,23-24,26H,2-11H2,1H3/t12-,13+,14-,16-,17-,20+,21+,22+/m0/s1 |

InChI Key |

KBMYUOJGZWMLOK-OBPUOHQXSA-N |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H]2C[C@@H]3[C@@H]4[C@@](O2)(O1)CC[C@@H]([C@]4(OC5=C3C(=O)[C@@H](CC5)O)O)O |

Canonical SMILES |

CCCCCCC1C2CC3C4C(O2)(O1)CCC(C4(OC5=C3C(=O)C(CC5)O)O)O |

Synonyms |

trichodermatide A |

Origin of Product |

United States |

Isolation and Producing Organism Taxonomy

Ubiquitous Distribution and Adaptability of Trichoderma Species

The genus Trichoderma comprises a large and diverse group of filamentous fungi that are found worldwide in various ecological niches. acs.orgoup.com They are common inhabitants of soil, decaying wood, and plant root systems (rhizosphere). oup.comijcmas.com Their success and widespread distribution are attributed to several key characteristics:

High Reproductive Capacity: Trichoderma species produce copious amounts of asexual spores (conidia), enabling rapid dispersal and colonization of new substrates. oup.com

Nutrient Utilization Efficiency: They are efficient in utilizing a wide range of nutrients, which allows them to outcompete other microorganisms. oup.comfftc.org.tw

Environmental Resilience: These fungi can survive under unfavorable conditions, contributing to their adaptability. oup.comfftc.org.tw

Rhizosphere Modification: Trichoderma can alter the soil environment, for instance, by acidifying it, which can inhibit the growth of competing pathogens. isciii.esisciii.es

Isolation from Trichoderma reesei and Other Trichoderma Species

Biocontrol Mechanisms and Secondary Metabolite Production by Trichoderma

Trichoderma species are well-known for their application as biocontrol agents against a wide array of plant pathogenic fungi. isciii.esresearchgate.netnih.gov Their antagonistic activity is multifaceted and involves a combination of direct and indirect mechanisms. researchgate.netfrontiersin.org

Key Biocontrol Mechanisms:

Mycoparasitism: This is a direct attack where Trichoderma hyphae recognize, attach to, and coil around the hyphae of pathogenic fungi, subsequently penetrating and degrading them. fftc.org.twisciii.esfrontiersin.org This process involves the secretion of cell wall-degrading enzymes like chitinases and glucanases. nih.gov

Antibiosis: Trichoderma produces a vast arsenal (B13267) of secondary metabolites with antifungal properties that inhibit the growth of or kill competing fungi. fftc.org.twisciii.esisciii.es These metabolites include polyketides, peptides, pyrones, and terpenes. oup.com

Competition: They aggressively compete with pathogenic fungi for essential resources such as nutrients and space in the rhizosphere. fftc.org.twisciii.esnih.gov

Induction of Plant Defenses: Trichoderma can colonize plant roots and stimulate the plant's own defense mechanisms, leading to systemic resistance against pathogens. oup.comisciii.esisciii.es

The production of secondary metabolites is a cornerstone of Trichoderma's ecological success and biocontrol capabilities. researchgate.netoup.com The genus is considered a prolific source of structurally diverse compounds. acs.orgtandfonline.com These metabolites, including polyketides like the trichodermatides, play a crucial role in the complex interactions between Trichoderma, other microorganisms, and plants in their natural environment. oup.comcabidigitallibrary.org

Structural Elucidation and Stereochemical Determination of Trichodermatide a

Advanced Spectroscopic Methodologies for Structural Characterization

A suite of advanced spectroscopic techniques has been indispensable in piecing together the complex structure of Trichodermatide A.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR spectroscopic data have been fundamental to the elucidation of the molecular framework of this compound. researchgate.netscribd.com These techniques allow for the detailed mapping of proton and carbon environments and their connectivities within the molecule.

Initial studies, and later revisions, have relied heavily on the interpretation of these spectra. scribd.com For instance, key correlations in Heteronuclear Multiple Bond Correlation (HMBC) experiments were vital in establishing the linkages between different structural fragments. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) has been instrumental in providing insights into the relative stereochemistry by revealing through-space proximities between protons. researchgate.netscribd.com The NMR data of synthesized compounds were compared with those of the natural product, which in some cases revealed discrepancies, prompting a re-evaluation of the proposed structure. nih.govacs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 198.6 | |

| 2 | 72.2 | 4.46, dd (12.5, 5.0) |

| 3 | 30.2 | 2.19–2.21, m; 2.40–2.42, m |

| 4 | 30.6 | 2.41–2.43, m; 2.29–2.31, m |

| 5 | 171.2 | |

| 6 | 112.6 | |

| 7 | 26.2 | 4.85–4.87, m |

| 8 | 116.3 | |

| 9 | 171.2 | |

| 10 | 71.0 | 4.37–4.39, m |

| 11 | 30.9 | 1.97–1.99, m; 2.30–2.32, m |

| 12 | 106.7 | |

| 13 | 106.7 |

Note: Data is compiled from published research and may vary slightly between different reports and solvent systems. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy, a technique sensitive to the chiral nature of molecules, has played a significant role in determining the absolute configuration of this compound and its analogues. researchgate.netresearchgate.net By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, researchers can assign the most likely absolute stereochemistry. acs.orgmdpi.com This chiroptical method provides crucial information that complements the data obtained from NMR and X-ray crystallography. nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to accurately determine the elemental composition of this compound. researchgate.netnih.gov This technique provides a precise mass-to-charge ratio, allowing for the calculation of the molecular formula. acs.orgacdlabs.com For this compound, HRESIMS data established a molecular formula of C₂₃H₂₉NO₅, which corresponds to ten degrees of unsaturation. acs.orgacdlabs.com This information is a critical starting point for structural elucidation, providing constraints on the possible number of rings and double bonds within the molecule.

Assignment of Absolute Configuration

The definitive assignment of the three-dimensional arrangement of atoms in this compound has been a challenging endeavor, requiring a combination of crystallographic and computational methods.

X-ray Crystallographic Analysis of this compound Intermediates and Related Compounds

While obtaining suitable crystals of this compound itself for X-ray diffraction has been challenging, the crystallographic analysis of synthetic intermediates and related compounds has been pivotal. researchgate.netrsc.orgresearchgate.net The structure of a synthetic intermediate of this compound was successfully determined by X-ray crystallography, which ultimately led to the revision of the originally proposed structure to its C-10 epimer. researchgate.netscribd.com In another instance, the total synthesis of the proposed structure of this compound yielded a crystalline product whose structure was confirmed by X-ray analysis, but its NMR data did not perfectly match the natural product, indicating a stereochemical discrepancy. nih.govacs.org These crystallographic studies have provided unambiguous proof of the connectivity and relative stereochemistry of key parts of the molecular framework.

Computational Chemistry Approaches (e.g., DFT Chemical Shift Calculations, DP4+ Analysis)

Computational methods, particularly Density Functional Theory (DFT) calculations of NMR chemical shifts and the subsequent DP4+ analysis, have become powerful tools in resolving the stereochemistry of complex natural products like this compound. researchgate.netnih.gov Quantum chemical computations of ¹³C NMR shifts have been used to compare theoretical values for different isomers with experimental data, helping to validate the proposed structures. nih.gov The DP4+ probability analysis, which compares the calculated NMR data of all possible diastereomers with the experimental data, provides a statistical measure of confidence for the correct structural assignment. researchgate.netnih.govnih.gov This approach has been successfully applied to assign the absolute configurations of new Trichodermatide analogues and has been instrumental in confirming the revised structure of this compound. researchgate.netnih.gov

Chemically Derivatization Strategies (e.g., Modified Mosher's Method)

The determination of the absolute configuration of complex stereogenic centers in natural products is a significant challenge in structural elucidation. For polyketides like the trichodermatides, which possess multiple chiral centers, chemical derivatization techniques are often employed to resolve stereochemical ambiguities. The modified Mosher's method is a prominent NMR-based technique used for this purpose. springernature.com This method involves the esterification of a secondary alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester, the absolute configuration of the alcohol can be determined. springernature.com

In the broader context of elucidating the structures of novel polyketides from Trichoderma species, the modified Mosher's method has been a crucial tool. Researchers have successfully applied this technique to establish the absolute configurations of new trichodermatide analogues and other related compounds. researchgate.netnih.gov For instance, in the characterization of new trichoketides and koningiopisins from Trichoderma koningiopsis, the modified Mosher's method was used in conjunction with other analyses to firmly establish their stereochemistry. researchgate.net This established precedent highlights the utility of such derivatization strategies within this class of natural products.

While direct application of the Mosher's method on the final, complex structure of this compound for its initial revision was secondary to total synthesis and X-ray crystallography, the principles of chemical derivatization were key. The successful revision relied on the synthesis of a crystalline derivative, which ultimately confirmed the compound's true stereochemistry. rsc.orgresearchgate.net

Historical Perspective on the Structural Revision of this compound

Original Structural Hypothesis and Subsequent Reassessment

This compound was first isolated in 2008 from the marine-derived fungus Trichoderma reesei. nih.govacs.org The initial structural elucidation was conducted using extensive spectroscopic methods, primarily 2D NMR and Circular Dichroism (CD) spectral analysis. nih.gov This led to the proposal of an unprecedented and complex ketal-containing pentacyclic skeleton. nih.govacs.org The proposed structure was unique among the known octaketide derivatives produced by Trichoderma species. acs.org

However, this initial structural assignment was later called into question. In 2013, the research group of Kou Hiroya reported a total synthesis of the proposed structure of this compound, and their spectroscopic data (¹H and ¹³C NMR, IR, optical rotation, and MS) were identical to those reported for the natural product. scribd.com Concurrently, the group of Richmond S. Hsung synthesized the proposed structures for the related Trichodermatides B and C, but found that the spectroscopic data for their synthetic samples did not match the reported data for the natural compounds, raising initial doubts about the structural assignments of the entire family. scribd.comresearchgate.net

The definitive challenge to the original structure of this compound came in 2014 and 2015. The research group of Dirk Trauner reported a concise total synthesis of the proposed racemic structure of this compound. researchgate.netuni-muenchen.de Although the NMR spectra were very similar, they were not identical to those of the isolated natural product. scribd.com Crucially, they were able to obtain an X-ray crystal structure of their synthetic compound, which confirmed its connectivity but highlighted subtle, yet significant, discrepancies with the data from the natural isolate. researchgate.netscribd.com These findings prompted a necessary re-evaluation of the originally proposed structure. scribd.com

Methodological Advances Leading to Stereochemical Correction

The reassessment by Hiroya and coworkers, spurred by the findings from the Trauner group, led to the correction of the this compound structure in 2015. uni-muenchen.deresearchmap.jp They proposed a revised structure that was a C10 epimer of the one originally reported. rsc.orgresearchgate.netscribd.com

The key methodological advance that enabled this correction was the use of X-ray crystallography on a synthetic intermediate . rsc.orgresearchgate.net Recognizing the difficulty in crystallizing the full natural product, Hiroya's team synthesized a crystalline analog with a shortened alkyl chain to facilitate analysis. uni-muenchen.de This strategy proved successful, and the X-ray structure of this synthetic intermediate unequivocally established the revised stereochemistry. researchgate.netscribd.com

Further confirmation of the revised structure was obtained through several methods:

NOESY Experiments: Detailed Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on the revised synthetic product were consistent with the corrected C10 epimeric structure. researchgate.netscribd.com

Comparative Synthesis: The Hiroya group synthesized the compound corresponding to the original (incorrect) structural proposal reported by the Trauner group. They achieved this by starting from their own synthetic intermediate of the revised this compound and performing a Mitsunobu reaction at the C10 position, which inverts the stereocenter. This definitively proved the epimeric relationship between the two structures. researchgate.netresearchgate.net

Computational Chemistry: For the related Trichodermatides B and C, Density Functional Theory (DFT) calculations of ¹³C chemical shifts were performed on the synthetic samples. The predicted values were in good agreement with the experimental data for the synthetic compounds, not the natural products, thereby questioning the original assignments for the entire class of compounds. researchgate.net

This convergence of advanced synthetic chemistry, derivatization for crystallographic analysis, and modern spectroscopic techniques ultimately led to the definitive structural and stereochemical correction of this compound. rsc.orgresearchgate.netuni-muenchen.de

Biosynthesis of Trichodermatide a

Proposed Polyketide Biosynthetic Pathway of Trichodermatide A

The intricate structure of this compound, featuring a distinctive ketal-containing pentacyclic skeleton, suggests a complex biosynthetic origin. nih.govrsc.org Researchers have proposed a pathway that involves the orchestrated action of polyketide synthases (PKSs), enzymes responsible for assembling polyketide chains from simple acyl-CoA precursors. rsc.orgacs.org

Elucidation of Precursor Building Blocks and Biosynthetic Intermediates

The biosynthesis of polyketides like this compound begins with the selection of starter and extender units, typically acetyl-CoA and malonyl-CoA, respectively. nih.gov The proposed biosynthetic route to this compound is thought to commence with the iterative condensation of these building blocks by a PKS. rsc.org While the precise intermediates for this compound have not been fully elucidated, the biosynthesis of related polyketides offers valuable insights. For instance, the biosynthesis of the sorbicillinoids, also produced by Trichoderma, involves a hexaketide precursor. rsc.org It is hypothesized that the biosynthesis of this compound proceeds through a linear octaketide chain. acs.org This polyketide chain then likely undergoes a series of cyclizations, hydroxylations, and rearrangements to form the complex polycyclic structure of this compound. acs.org The final structure is a C10 epimer of the originally proposed structure, a revision supported by total synthesis and X-ray crystallography. researchgate.net

Divergent Biosynthetic Logic for Related Trichodermatide Congeners

The Trichoderma genus produces a variety of Trichodermatide congeners, each with a unique structural variation. These include Trichodermatides B, C, and D, which were isolated alongside this compound from Trichoderma reesei. nih.gov Additionally, Trichodermatides E and F, possessing a 6/6/6/6 tetracyclic skeleton, have been identified from Trichoderma applanatum. researchgate.netresearchgate.net The structural diversity among these congeners suggests a divergent biosynthetic pathway from a common intermediate. It is plausible that variations in the enzymatic machinery, such as different tailoring enzymes (e.g., oxidoreductases, cyclases), act upon a common polyketide precursor to generate the different congeners. For example, the formation of Trichodermatide E and F likely involves a different series of cyclization reactions compared to this compound. researchgate.net

Genetic Basis of Polyketide Biosynthesis in Trichoderma Species

The production of polyketides in Trichoderma is governed by specific genes organized in biosynthetic gene clusters (BGCs). These clusters typically contain the core PKS gene along with genes encoding tailoring enzymes, transporters, and regulatory proteins. rsc.org

Identification and Characterization of Polyketide Synthase (PKS) Genes

Genomic analyses of various Trichoderma species have revealed a significant number of PKS genes, highlighting their vast potential for producing a diverse array of polyketides. microbiologyresearch.orgrsc.org For instance, the genomes of Trichoderma atroviride and Trichoderma virens each contain 18 PKS-encoding genes, while Trichoderma reesei has 11. microbiologyresearch.org These PKSs are classified into different types, including highly reducing (HR-PKS), partially reducing (PR-PKS), and non-reducing (NR-PKS), based on their domain organization, which dictates the structure of the resulting polyketide. nih.gov The PKS responsible for a specific metabolite can often be predicted through phylogenetic analysis. For example, the pks4 gene in T. reesei was identified as an orthologue of pigment-forming PKSs in Fusarium species. nih.govasm.org

Challenges in Linking Biosynthetic Gene Clusters (BGCs) to Known Metabolites

Despite the wealth of genomic data, linking a specific BGC to the production of a known metabolite in Trichoderma remains a significant challenge. nih.gov Many BGCs are "silent" or not expressed under standard laboratory conditions. acs.org Furthermore, the complexity of the metabolic pathways and the potential for cross-talk between different pathways can complicate the identification of the gene cluster responsible for a particular compound. nih.gov For many isolated Trichoderma secondary metabolites, including some trichodermatides, the corresponding BGCs have not yet been identified. nih.gov

Strategies for Investigating Biosynthetic Pathways in Trichoderma

A variety of strategies are employed to overcome the challenges of studying biosynthetic pathways in Trichoderma and to link genes to metabolites.

Genome Mining and Bioinformatic Analysis: The availability of numerous Trichoderma genome sequences allows for the use of bioinformatic tools like antiSMASH to predict BGCs for secondary metabolites. mdpi.comfrontiersin.org This approach helps in prioritizing gene clusters for further investigation.

Gene Deletion and Heterologous Expression: A common method to confirm the function of a gene or BGC is through gene knockout experiments. nih.gov If the deletion of a specific PKS gene results in the loss of production of a particular metabolite, it provides strong evidence for its role in that pathway. nih.gov Conversely, heterologous expression, where a BGC from Trichoderma is expressed in a different host organism like Saccharomyces cerevisiae or Aspergillus nidulans, can be used to produce and characterize the corresponding metabolite. rsc.orgnih.gov

Transcriptomics and Metabolomics (Metabologenomics): This integrated approach involves correlating gene expression profiles (transcriptomics) with the production of metabolites (metabolomics) under different conditions. rsc.orgacs.org This can help to identify the BGCs that are active when a specific compound is being produced.

Isotopic Labeling: Feeding experiments with isotopically labeled precursors can help to elucidate the building blocks and the assembly logic of a biosynthetic pathway. rsc.org

By employing these advanced molecular and analytical techniques, researchers continue to unravel the intricate biosynthetic pathways of complex natural products like this compound, paving the way for their potential applications.

Isotope Labeling Studies and Heterologous Expression

Elucidating the biosynthetic pathway of complex fungal polyketides like this compound relies on a combination of classic and modern molecular techniques. Isotope labeling has historically been a foundational method for identifying the precursor units and the assembly logic of polyketide chains. nih.govrsc.org This technique involves feeding the producing organism with simple, isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or malonate. nih.gov Subsequent analysis of the resulting metabolite by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) reveals the positions of the incorporated isotopes, allowing researchers to map the carbon skeleton and deduce the folding pattern of the polyketide chain. nih.govrsc.org While a biosynthetic route for this compound has been proposed since its discovery rsc.org, specific feeding studies with labeled precursors to definitively confirm its polyketide origin and assembly have not been extensively detailed in published literature. However, this method has been successfully applied to other polyketides from Trichoderma, such as sorbicillinol, which was confirmed to derive from a hexaketide precursor through labeling experiments. rsc.org

Modern genomic approaches, particularly heterologous expression, have become indispensable for linking a natural product to its corresponding biosynthetic gene cluster (BGC), especially for compounds produced by organisms with complex genomes like Trichoderma reesei. nih.gov The genome of T. reesei is known to harbor a significant number of BGCs, including 11 polyketide synthases (PKSs) and two hybrid PKS-non-ribosomal peptide synthetase (PKS-NRPS) genes. uni-hannover.deuni-hannover.de Many of these gene clusters are "silent" or not expressed under standard laboratory conditions, making it difficult to associate them with specific metabolites. nih.gov

Heterologous expression offers a direct solution by transferring a target BGC from the native producer into a well-characterized host organism, such as Aspergillus oryzae, which can then produce the corresponding metabolite. nih.gov A notable success of this strategy in T. reesei was the identification of the BGC responsible for producing the potent antifungal agent ilicicolin H. uni-hannover.denih.gov By expressing a silent PKS-NRPS gene cluster from T. reesei in A. oryzae, researchers confirmed its function and identified its metabolic products, demonstrating a clear and effective workflow for characterizing cryptic pathways. uni-hannover.deuni-hannover.denih.gov This same approach represents the most promising strategy to unambiguously identify the specific PKS gene cluster responsible for this compound biosynthesis.

Furthermore, significant research has focused on developing T. reesei itself into a robust heterologous host for the production of secondary metabolites from other fungi. nih.govresearchgate.netnih.gov This work involves creating strains with cleaner metabolic backgrounds by knocking out major native pathways, such as the one for sorbicillinoids, to improve the yield and detection of heterologously expressed products. nih.govresearchgate.net These engineered T. reesei strains have been successfully used to produce compounds like 3-methylorcinaldehyde and pretenellin A. nih.govnih.gov The development of these advanced molecular tools in T. reesei not only facilitates the study of foreign BGCs but also enhances the capability to investigate its own native, silent pathways.

| Research Findings on Heterologous Expression in T. reesei |

| Native BGC Studied |

| Method |

| Outcome |

| Host Development |

| Method |

| Outcome |

"One Strain Many Compounds" (OSMAC) Approach for Metabolite Diversity

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy used to stimulate the production of novel or previously undetected secondary metabolites from a single microbial strain. rsc.org The core principle of the OSMAC method is the systematic variation of cultivation parameters, such as media composition, pH, temperature, aeration, and co-cultivation with other microorganisms. rsc.orgacs.org These changes can alter gene expression and trigger the activation of silent BGCs, thereby diversifying the chemical profile of the fungus. rsc.org This approach is particularly relevant for fungi like Trichoderma, where the expression of many secondary metabolite pathways is tightly regulated and often dormant under typical laboratory settings. nih.govrsc.org

Applying the OSMAC strategy to Trichoderma species has proven effective in discovering new natural products. For example, altering culture media has led to the isolation of novel compounds that were not produced on standard media. rsc.org A particularly effective variation of the OSMAC approach is co-cultivation, where Trichoderma is grown in the presence of other fungi or bacteria. rsc.org This microbial interaction mimics the competitive natural environment and often induces the production of specialized metabolites as a defense or signaling mechanism. rsc.org

A direct link between this approach and the trichodermatide family has been observed. In one study, Trichodermatide D was isolated from a Trichoderma species only when it was co-cultured with a Bacillus bacterium. researchgate.net This finding strongly indicates that the biosynthetic gene cluster responsible for the production of trichodermatides can be activated by external stimuli from competing microbes, highlighting the effectiveness of the OSMAC strategy in exploring the full biosynthetic potential of T. reesei. researchgate.net

Early Synthetic Efforts Towards Proposed this compound Structures

Initial forays into the total synthesis of this compound were directed at the structure as it was first reported. These early efforts were crucial in laying the groundwork for subsequent successes and ultimately in revealing inconsistencies in the originally assigned structure. uni-muenchen.denih.gov

Methodologies Employing Knoevenagel Condensation and Michael Addition Sequences

A notable early approach involved a concise synthesis of the proposed structure of racemic this compound. nih.govacs.org This strategy utilized a Knoevenagel condensation followed by a Michael addition sequence. uni-muenchen.denih.govacs.orgscience.gov This cascade reaction led to the formation of a key tricyclic hexahydroxanthene-dione intermediate. uni-muenchen.denih.gov Subsequent diastereoselective bis-hydroxylation furnished a product whose connectivity was confirmed by X-ray crystallography. uni-muenchen.denih.gov However, comparison of the NMR spectra of this synthetic compound with the natural product revealed significant discrepancies, suggesting that the originally proposed structure was incorrect. uni-muenchen.denih.gov

Stereoselective Total Synthesis of Revised this compound

The discrepancies noted in early synthetic attempts prompted a re-evaluation of the structure of this compound. This led to a revised structural assignment, which was then targeted by more refined and stereoselective total synthesis strategies. researchgate.netjst.go.jpscribd.com

Cobalt-Catalyzed Enol Ether Hydration in Key Transformations

A key innovation in the successful total synthesis of the revised this compound was the application of a late-stage Isayama-Mukaiyama hydration of an enol ether. researchgate.netjst.go.jpnih.gov This reaction, catalyzed by cobalt(II) acetylacetonate (B107027) (Co(acac)2), proceeded with high chemo-, regio-, and diastereoselectivity to install a crucial hydroxyl group. thieme-connect.comresearchgate.netjst.go.jpnih.gov The use of cobalt catalysis in this context represents a significant advancement in the hydrofunctionalization of olefins. jst.go.jpebi.ac.uk

Diastereoselective Construction of the Pentacyclic Skeleton

The construction of the complex pentacyclic core of this compound was achieved with a high degree of stereocontrol. researchgate.netjst.go.jp A key step involved a diastereoselective intramolecular ketalization reaction. thieme-connect.com The synthesis commenced with the stereocontrolled formation of a tetracyclic framework. jst.go.jp This was followed by a series of diastereoselective oxidations and protecting group manipulations to set the stage for the final ring closure. thieme-connect.comjst.go.jp

Challenges in Late-Stage Stereocontrol and Hemiacetal Formation

A significant hurdle in the synthesis was the construction of the labile hemiacetal moiety at a late stage, which also required precise stereochemical control. jst.go.jp The successful strategy involved the cobalt-catalyzed hydration of an enol ether, which not only formed the hemiacetal but did so with the correct stereochemistry. thieme-connect.comresearchgate.netjst.go.jp This transformation was critical to the completion of the total synthesis.

Comparison of Synthetic and Natural this compound

The total synthesis of the revised structure of this compound was instrumental in confirming its true chemical identity. The spectroscopic data of the synthetic material, including ¹H and ¹³C NMR, were identical to those reported for the natural product. uni-muenchen.de In contrast, the synthetic compound corresponding to the originally proposed structure exhibited NMR spectra that were similar but not identical to the natural isolate. uni-muenchen.denih.govacs.org This discrepancy, further supported by quantum chemical computations of ¹³C shifts, definitively established the revised structure as the correct one. uni-muenchen.denih.gov The revision identified this compound as a C-10 epimer of the initially proposed structure. scribd.com

Spectroscopic Data Correlation and Validation

The accurate determination of a natural product's structure is a fundamental prerequisite for any synthetic endeavor. In the case of this compound, the total synthesis of its initially proposed structure played a pivotal role in its eventual structural revision.

A key investigation was undertaken by the research group of Dirk Trauner, which reported a concise total synthesis of the published structure of racemic this compound. acs.orgnih.gov Their synthetic route involved a Knoevenagel condensation/Michael addition sequence, formation of a tricyclic hexahydroxanthene-dione, and a diastereoselective bis-hydroxylation. acs.orgnih.govnih.gov Upon completion of the synthesis, the structure of the final product was unequivocally confirmed through X-ray crystallography. acs.orgnih.gov

However, a critical discrepancy arose when the nuclear magnetic resonance (NMR) spectra of the synthetic molecule were compared to the data reported for the isolated natural product. While the spectra were very similar, they were not identical. acs.orgnih.govnih.gov This suggested that the synthetic compound and the natural product were isomers, but not the same molecule. uni-muenchen.de

| Assignment | Natural Product (Reported δc) | Synthetic Proposed Structure (Reported δc) | Conclusion from a Comparison |

| Multiple Carbons | Varied | Varied | Not Identical acs.orgnih.govnih.gov |

Development of Novel Synthetic Methodologies Inspired by this compound

The challenges encountered during the total synthesis of complex molecules are often a driving force for innovation in synthetic chemistry. The work on this compound by the research group of Hiroki Shigehisa is a prime example, where the pursuit of the natural product directly inspired the development of new cobalt-catalyzed reactions. nih.govjst.go.jpresearchgate.net

In 2013, the Shigehisa group reported a total synthesis of this compound. A key step in their strategy was a late-stage Isayama-Mukaiyama hydration of an enol ether. nih.govjst.go.jp This reaction utilized cobalt(II) acetylacetonate (Co(acac)₂) and phenylsilane (B129415) (PhSiH₃) under an oxygen atmosphere to achieve a chemo-, regio-, and diastereoselective hydration, successfully installing a critical hydroxyl group. researchgate.netnih.govjst.go.jp Although their work initially targeted a structure that would later be revised, the experience gained from this cobalt-catalyzed transformation was instrumental. nih.govjst.go.jp It laid the groundwork for exploring the broader potential of cobalt catalysis in the hydrofunctionalization of olefins, leading to the development of a novel and versatile synthetic methodology. nih.govjst.go.jp

Insights from Cobalt-Catalyzed Hydroelementation Reactions

Building on the insights from their this compound synthesis, the Shigehisa group developed a unique and powerful cobalt-catalyzed hydroelementation reaction for unactivated olefins. nih.govjst.go.jp This new methodology showcased the potential to form a variety of chemical bonds under mild conditions.

The developed catalytic system consists of three key components:

A cobalt-salen complex as the catalyst. nih.govjst.go.jp

An N-fluoropyridinium salt, such as N-fluoro-2,4,6-trimethylpyridinium salt, acting as an oxidant. nih.govjst.go.jp

A silane (B1218182) reagent. nih.govjst.go.jp

Under these reaction conditions, a carbocationic or carbon radical species is generated from a simple olefin. nih.govjst.go.jp This reactive intermediate can then be trapped by a range of nucleophiles, enabling the formation of new carbon-oxygen (C-O), carbon-nitrogen (C-N), carbon-carbon (C-C), and even carbon-fluorine (C-F) bonds. nih.gov This method is characterized by its excellent functional group tolerance and broad substrate scope, making it a valuable tool for complex molecule synthesis. nih.govacs.org The reaction is believed to proceed through a radical-cation crossover pathway, generating carbocationic species from olefins under neutral conditions. jst.go.jp This work represents a clear and elegant example of how a specific, challenging problem in natural product synthesis can directly lead to the discovery and development of a broadly applicable and novel synthetic method. nih.gov

Table of Chemical Compounds

Biological Activities and Molecular Mechanisms of Trichodermatide a

In Vitro Cellular Target Engagement and Pathway Modulation

Research into Trichodermatide A and its structural analogs has revealed specific interactions at the cellular level, particularly concerning cancer cell viability and inflammatory signaling pathways.

This compound has demonstrated cytotoxic effects against the A375-S2 human melanoma cell line. researchgate.netuni-muenchen.dejcu.cz Initial screenings identified its potential as an anticancer agent, showing weak cytotoxicity with an IC50 value of 102.2 μg/mL. uni-muenchen.denih.gov Together with this compound, related compounds Trichodermatide B, C, and D, also isolated from T. reesei, displayed cytotoxicity against the same cell line with IC50 values of 187.3, 38.8, and 220.0 μg/mL, respectively. nih.govmdpi.com

| Compound | Cell Line | Activity | IC50 Value |

| This compound | A375-S2 Human Melanoma | Cytotoxic | 102.2 µg/mL nih.gov |

| Trichodermatide B | A375-S2 Human Melanoma | Cytotoxic | 187.3 µg/mL nih.gov |

| Trichodermatide C | A375-S2 Human Melanoma | Cytotoxic | 38.8 µg/mL nih.gov |

| Trichodermatide D | A375-S2 Human Melanoma | Cytotoxic | 220.0 µg/mL nih.gov |

While direct studies on this compound's effect on the NF-κB pathway are limited, extensive research on its close structural analogs, Trichopsistides A and B, provides significant insight. These highly oxygenated pentacyclic polyketides, isolated from Trichoderma koningiopsis, have shown potent inhibitory effects on the NF-κB signaling pathway. acs.orgnih.gov Biological assays revealed that Trichopsistide A and Trichopsistide B inhibit this pathway with IC50 values of 14.77 μM and 8.58 μM, respectively. researchgate.netacs.orgnih.gov This suggests that polyketides with this core structure are promising candidates for modulating NF-κB-related cellular processes.

| Compound | Pathway | Activity | IC50 Value |

| Trichopsistide A | NF-κB Signaling | Inhibitory | 14.77 µM researchgate.netnih.gov |

| Trichopsistide B | NF-κB Signaling | Inhibitory | 8.58 µM researchgate.netnih.gov |

Inflammatory mediators are crucial components of the immune response, and their dysregulation is linked to various diseases. studysmarter.co.ukwyndly.comfrontiersin.org The NF-κB pathway is a key regulator of many of these mediators. nih.gov Detailed mechanistic studies on Trichopsistides A and B have demonstrated their ability to downregulate several key inflammatory molecules. These compounds were found to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB in a dose-dependent manner. acs.orgnih.gov Furthermore, they decreased the expression of NF-κB target genes at the mRNA level, including the monocyte chemoattractant protein-1 (MCP-1), E-selectin, and Interleukin-8 (IL-8). researchgate.netacs.orgnih.gov

A critical step in NF-κB activation is the translocation of the p65/p50 dimer from the cytoplasm to the nucleus upon stimulation by factors like tumor necrosis factor-alpha (TNF-α). acs.orgnih.gov Research has shown that Trichopsistides A and B can effectively block this process. researchgate.netacs.org In experiments using HEK293T cells, treatment with these compounds significantly inhibited the TNF-α-induced nuclear translocation of p65, further confirming their potent inhibitory effect on the NF-κB signaling pathway. acs.orgnih.gov

Downregulation of Inflammatory Mediators (e.g., IκBα, p65 phosphorylation, MCP-1, E-selectin, IL-8 mRNA)

Broader Biological Activity Spectrum of Trichoderma-Derived Polyketides

The Trichoderma genus is a well-known source of a wide array of secondary metabolites, including polyketides, which exhibit diverse and significant biological activities. frontiersin.org These compounds are recognized for their potential in pharmaceutical and agricultural applications. frontiersin.org

Polyketides isolated from various Trichoderma species have demonstrated a broad spectrum of antimicrobial activities. semanticscholar.org For instance, certain chromone (B188151) polyketides from a marine-derived Trichoderma species (JWM29-10-1) exhibited potent antibacterial activity against Helicobacter pylori, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. semanticscholar.orgnih.gov One of these compounds also showed significant inhibition of Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgnih.gov

Similarly, polyketides from the mangrove endophytic fungus Trichoderma lentiforme displayed promising antifungal activity against the plant pathogen Penicillium italicum, with an MIC of 6.25 μM. mdpi.com Another study on Trichoderma koningiopsis QA-3, an endophyte from Artemisia argyi, led to the isolation of polyketides with activity against Escherichia coli (MIC 64 μg/mL) and various marine and agricultural fungal pathogens (MICs from 4 to 64 μg/mL). researchgate.netrsc.org However, it is noteworthy that not all Trichoderma-derived polyketides show antimicrobial effects; for example, Trichopsistides A and B were found to be inactive when screened for antimicrobial properties. acs.org

| Trichoderma-Derived Polyketide Source | Target Organism(s) | Biological Activity | MIC / IC50 |

| Trichoderma sp. JWM29-10-1 | Helicobacter pylori | Antibacterial | 2-8 µg/mL semanticscholar.orgnih.gov |

| Trichoderma lentiforme ML-P8-2 | Penicillium italicum | Antifungal | 6.25 µM mdpi.com |

| Trichoderma koningiopsis QA-3 | Escherichia coli | Antibacterial | 64 µg/mL researchgate.netrsc.org |

| Trichoderma koningiopsis QA-3 | Aquatic Bacteria & Agro-pathogenic Fungi | Antibacterial & Antifungal | 4-64 µg/mL researchgate.net |

| Trichoderma koningiopsis QA-3 | Escherichia coli | Antibacterial | 0.5 µg/mL nih.gov |

| Trichoderma koningiopsis QA-3 | Micrococcus luteus | Antibacterial | 1.0 µg/mL nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and Related Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is a crucial area of research for understanding the molecular features that govern their biological activities. While comprehensive SAR studies on a wide range of systematically modified this compound derivatives are still emerging, preliminary findings from naturally occurring analogs and related compounds have begun to shed light on the key structural determinants for their cytotoxic and other biological effects.

Initial studies have highlighted that the unique and complex pentacyclic ketal-containing skeleton of this compound is a key feature for its biological profile. researchgate.netacs.org The cytotoxicity of this compound against the A375-S2 human melanoma cell line has spurred interest in identifying the specific functional groups and stereochemical configurations that contribute to this activity. researchgate.net

Research Findings on Naturally Occurring Analogs

The isolation of several analogs of this compound, such as Trichodermatides B, C, and D, and other related polyketides from Trichoderma species has provided initial insights into their SAR. For instance, Trichodermaketone D has been reported to exhibit mild antibacterial activity against Pseudomonas aeruginosa. researchgate.netnih.gov

More distinct biological activities have been observed in the closely related Trichopsistides, which also possess a complex polycyclic structure. Trichopsistide A and B have been identified as inhibitors of the NF-κB signaling pathway, with IC50 values of 14.77 and 8.58 μM, respectively. researchgate.netacs.org The higher potency of Trichopsistide B suggests that subtle structural differences between these two compounds can lead to a significant variation in their inhibitory activity. Trichopsistide A is a pentacyclic ketal-containing polyketide pyridine (B92270) alkaloid, while Trichopsistide B possesses a novel pentacyclic ketal-containing polyketide scaffold fused with an α-pyrone. researchgate.netacs.org This suggests that the nature of the heterocyclic ring system fused to the polyketide core plays a significant role in the NF-κB inhibitory activity.

Table 1: Biological Activities of this compound and Related Natural Analogs

| Compound | Biological Activity | Target/Cell Line | IC50 Value |

|---|---|---|---|

| This compound | Cytotoxicity | A375-S2 human melanoma | Not specified |

| Trichodermaketone D | Antibacterial | Pseudomonas aeruginosa | Mild activity |

| Trichopsistide A | NF-κB Inhibition | 14.77 µM | |

| Trichopsistide B | NF-κB Inhibition | 8.58 µM |

Inferences from SAR Studies of Other Trichoderma-Derived Compounds

The SAR studies of other classes of compounds isolated from Trichoderma, such as the Trichodermamides, offer valuable parallels for understanding the potential SAR of this compound. A study on synthetic analogs of Trichodermamide B, a modified dipeptide, revealed that its cytotoxicity is highly dependent on specific structural features. nih.gov Trichodermamide B was found to be cytotoxic to HCT-116 colorectal cancer cells, whereas Trichodermamide A was inactive. nih.gov The key difference, the chlorohydrin moiety in Trichodermamide B, is thought to be crucial for its mechanism of action, potentially through the formation of a DNA-reactive epoxide. nih.gov This highlights the critical role that specific functional groups can play in conferring cytotoxicity.

Similarly, studies on synthetic derivatives of Trichodermin, a trichothecene (B1219388) mycotoxin, have shown that modifications at specific positions can modulate their antimicrobial and cytotoxic activities. mdpi.com For example, certain derivatives with short chains at the C-4 position displayed selective antimicrobial activity against Candida albicans. mdpi.com This underscores the principle that even minor structural alterations can lead to significant changes in biological activity and selectivity.

The structural complexity of this compound, with its numerous stereocenters and functional groups, presents a rich scaffold for chemical modification. Future synthetic efforts to create a library of analogs with systematic variations in the pentacyclic core, the side chains, and the functional groups, followed by rigorous biological evaluation, will be essential to fully elucidate the structure-activity relationships of this promising class of natural products. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Future Research Directions and Translational Perspectives for Trichodermatide a

Exploiting Undiscovered Biosynthetic Potential of Trichoderma

The genus Trichoderma is a well-established and prolific source of a wide array of bioactive secondary metabolites, including polyketides, terpenoids, alkaloids, and non-ribosomal peptides. nih.govmdpi.com These fungi are known for their beneficial applications in agriculture as biocontrol agents, largely due to the production of these specialized metabolites. frontiersin.orgrsc.orgornl.gov However, the full biosynthetic capacity of Trichoderma species remains largely untapped. ucla.edu Genomic studies have revealed that a significant number of biosynthetic gene clusters (BGCs) in Trichoderma are "silent" or "cryptic," meaning they are not expressed under standard laboratory cultivation conditions. ucla.edu This represents a vast, unexplored reservoir of novel chemical entities.

Future research can focus on awakening these silent BGCs in the Trichoderma strains that produce Trichodermatide A or in related species. This could lead to the discovery of novel analogs of this compound with potentially enhanced or different biological activities. Strategies to activate these cryptic pathways include:

OSMAC (One Strain, Many Compounds) Approach: Systematically altering cultivation parameters such as media composition, pH, temperature, and aeration can induce the expression of different metabolic pathways. nih.gov

Co-cultivation: Growing Trichoderma with other microorganisms (bacteria or other fungi) can trigger the activation of silent BGCs as a defense or communication mechanism.

Epigenetic Modification: Using chemical inhibitors of histone deacetylases or DNA methyltransferases can remodel chromatin and activate the expression of previously silent gene clusters.

The inherent diversity within the Trichoderma genus suggests that bioprospecting new or poorly studied species from unique ecological niches could yield novel derivatives. mdpi.comresearchgate.net For instance, Trichoderma afroharzianum, while known for its agricultural relevance, remains largely unexplored for its potential to produce pharmacologically active compounds. mdpi.com By exploring this untapped potential, researchers can expand the family of this compound-like molecules, providing a richer pool of compounds for therapeutic development. ucla.eduentomoljournal.com

Advanced Omics Approaches in Natural Product Discovery

Recent advancements in "omics" technologies provide powerful tools for accelerating the discovery and characterization of natural products from Trichoderma. frontiersin.org Integrating genomics, transcriptomics, proteomics, and metabolomics can create a comprehensive roadmap from gene to molecule.

Genome Mining: With the falling cost of DNA sequencing, the genomes of numerous Trichoderma strains can be sequenced and analyzed using bioinformatics tools. frontiersin.orgrsc.org These tools can identify putative BGCs responsible for producing polyketides like this compound. researchgate.net By comparing the BGC for this compound with other identified clusters, researchers can predict the structures of related compounds. Machine learning algorithms are also being developed to improve the accuracy of BGC prediction and to link them to specific chemical structures. researchgate.netacs.org

Transcriptomics and Metabolomics: Analyzing the transcribed genes (transcriptome) and the full profile of small-molecule metabolites (metabolome) under different conditions can link specific BGCs to their products. nih.gov For example, if a specific BGC is highly expressed under a condition where a unique mass signal (corresponding to a potential new this compound analog) appears in the metabolomic data, it provides strong evidence for their connection. This combined "metabologenomics" approach is a growing field for natural product discovery. nih.govrsc.org

Untargeted Metabolomics and Dereplication: Advanced mass spectrometry and nuclear magnetic resonance (NMR) techniques, coupled with sophisticated data analysis, allow for the rapid identification of known compounds (dereplication) in a complex extract. nih.gov This enables researchers to quickly focus on the novel, unknown compounds in a sample, making the discovery process more efficient.

The table below summarizes how different omics technologies can be applied to the discovery of novel this compound-related compounds.

| Omics Technology | Application in this compound Research | Expected Outcome |

| Genomics | Sequencing and analysis of Trichoderma genomes to identify polyketide synthase (PKS) and other biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov | Identification of silent or novel BGCs potentially encoding for this compound analogs. |

| Transcriptomics | Comparing gene expression profiles under different culture conditions (e.g., OSMAC). ucla.edu | Linking the expression of specific BGCs to the production of new metabolites. |

| Proteomics | Identifying the enzymes expressed from a BGC to understand the biosynthetic pathway. | Confirmation of protein function and elucidation of the steps in the biosynthesis of new analogs. |

| Metabolomics | Profiling the secondary metabolites produced by Trichoderma to detect new chemical signatures. nih.gov | Detection and structural characterization of novel this compound derivatives. |

| Metabologenomics | Integrating genomic and metabolomic data to directly link genes to molecules. nih.govrsc.org | A streamlined and high-confidence approach to discovering new natural products and their biosynthetic pathways. |

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

While fermentation can provide access to natural analogs, chemoenzymatic synthesis offers a powerful and controlled strategy for generating novel derivatives of this compound. researchgate.net This approach combines the high regio- and stereoselectivity of enzymes (biocatalysis) with the flexibility and power of traditional organic chemistry. nih.govrsc.org Enzymes involved in the natural biosynthesis of complex molecules can be harnessed as tools for synthesis. monash.edu

The key advantages of using a chemoenzymatic approach include:

High Selectivity: Enzymes can perform modifications at specific positions on a complex scaffold like this compound, a task that is often challenging with conventional chemical reagents. nih.gov

Mild Reaction Conditions: Biocatalytic reactions typically occur in water at ambient temperature and neutral pH, which helps to preserve sensitive functional groups and reduces the need for protective group chemistry. monash.edu

Green Chemistry: This approach is more environmentally benign, avoiding the use of harsh reagents and solvents. monash.edu

A potential chemoenzymatic strategy for generating this compound analogs could involve isolating the core scaffold from Trichoderma cultures and then using a panel of enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) to create a library of derivatives. nih.gov Alternatively, key intermediates in the total synthesis of this compound could be subjected to enzymatic transformations to introduce structural diversity early in the synthetic route. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of other complex fungal natural products, such as the azaphilones. umich.edu

Computational Design and Prediction of this compound Derivatives

Computer-aided drug design (CADD) and artificial intelligence (AI) are transforming natural product research. acs.org These computational approaches can be used to design and predict novel derivatives of this compound with improved properties. scielo.org.mx

De Novo Design: Generative models and computational frameworks can design novel molecules inspired by the this compound scaffold. mdpi.com Tools like DerivaPredict can generate potential new derivatives by applying known chemical and enzymatic reaction rules, ensuring that the proposed molecules have a higher likelihood of being synthetically accessible. mdpi.comresearchgate.net

Virtual Screening and Property Prediction: Once a library of virtual derivatives is generated, computational tools can predict their potential for therapeutic use. Machine learning models can estimate binding affinities to specific biological targets and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.orgmdpi.com This allows for the in-silico prioritization of a small number of the most promising candidates for chemical synthesis and biological testing, saving significant time and resources. scielo.org.mx

The workflow for computational design might involve:

Using the structure of this compound as a starting point.

Generating a virtual library of derivatives through simulated chemical and enzymatic transformations. mdpi.com

Docking these virtual compounds into the binding sites of known or predicted protein targets.

Calculating binding energies and predicting biological activity.

Filtering the library based on predicted drug-likeness and ADMET profiles. researchgate.net

Selecting the top candidates for chemoenzymatic synthesis and experimental validation.

This iterative cycle of computational design, chemical synthesis, and biological testing provides a powerful engine for optimizing the therapeutic potential of the this compound scaffold. scielo.org.mx

Q & A

Q. What steps ensure reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (e.g., Zenodo, NCBI). Document protocols using platforms like protocols.io . Include negative controls and validate reagents (e.g., via COSY NMR for solvent purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.